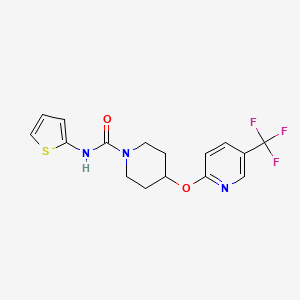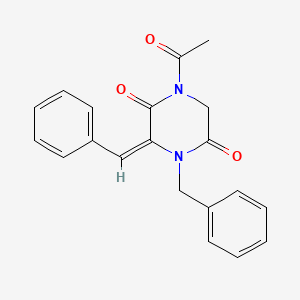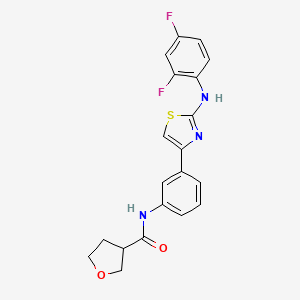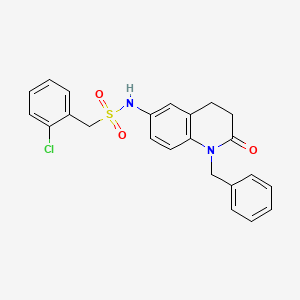
(2-benzoylphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-benzoylphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone, also known as BPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPM is a piperidine derivative that has been synthesized through a multi-step process.
Aplicaciones Científicas De Investigación
Antimicrobial and Phytotoxic Applications
Pyrazolines, closely related to the query compound, are known for their biological and pharmaceutical activities, including antimicrobial and phytotoxic properties. For instance, the synthesis and characterization of 1-aryoyl-3,5-diarylpiperazine derivatives have shown significant antimicrobial activities and have been active according to their phytotoxic assays, suggesting their potential use in developing antimicrobial agents and studying their effects on plant growth (Mumtaz et al., 2015).
Molecular Interactions and Pharmacological Insights
Another research avenue explores the molecular interactions of antagonists with receptors, which is crucial for drug design. A study on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor offers insights into how structural analogs of the query compound might interact with biological receptors, highlighting the importance of such compounds in understanding receptor-ligand interactions and developing pharmacological agents (Shim et al., 2002).
Synthesis and Antibacterial Activity
The microwave-assisted synthesis of pyrazole derivatives and their antibacterial and antifungal activity is another significant area. These derivatives, similar to the compound of interest, have been screened for their antibacterial and antifungal activities, showcasing the potential of such compounds in contributing to the development of new antimicrobial agents (Swarnkar, Ameta, & Vyas, 2014).
Antimicrobial and Antioxidant Activities
Further extending the applications, novel derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities. This research demonstrates the broad spectrum of biological activities that compounds structurally related to the query compound may possess, underscoring their potential in developing treatments against microbial infections and oxidative stress (Bassyouni et al., 2012).
Structural and Theoretical Studies
Structural exploration and theoretical calculations, such as Hirshfeld surface analysis and DFT calculations, provide deep insights into the chemical and physical properties of these compounds. Studies on novel bioactive heterocycles underline the importance of structural characterization in understanding the interaction potential and stability of these compounds, which is crucial for their application in scientific research (Prasad et al., 2018).
Propiedades
IUPAC Name |
[2-[3-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-25-15-13-21(24-25)18-10-7-14-26(16-18)23(28)20-12-6-5-11-19(20)22(27)17-8-3-2-4-9-17/h2-6,8-9,11-13,15,18H,7,10,14,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIDGZJCNXDRKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-benzoylphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

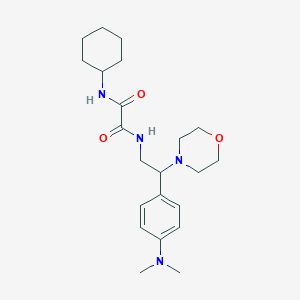
![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothian-4-yl]acetic acid](/img/structure/B2391725.png)

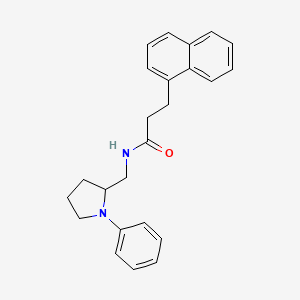
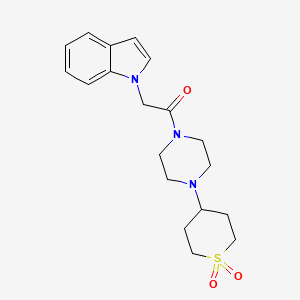

![(E)-3-(3,4-dichloroanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2391731.png)
